molecular formula C18H22ClN3O3S B11455374 (S)-2-[5-(4-Chloro-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-[5-(4-Chloro-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B11455374
M. Wt: 395.9 g/mol
InChI Key: PDNMINOSFUDWKS-AWEZNQCLSA-N
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Description

TERT-BUTYL 2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a chloromethyl derivative to introduce the sulfanyl group.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the sulfanyl group can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE
  • TERT-BUTYL 2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE

Uniqueness

The presence of the 4-chlorophenyl group in TERT-BUTYL 2-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22ClN3O3S/c1-18(2,3)25-17(23)22-10-4-5-14(22)15-20-21-16(24-15)26-11-12-6-8-13(19)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3/t14-/m0/s1

InChI Key

PDNMINOSFUDWKS-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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